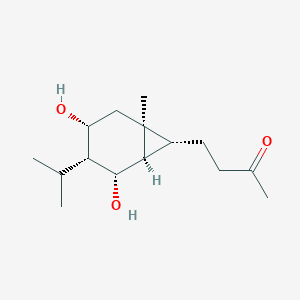![molecular formula C14H22N2O2.ClH B027435 dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride CAS No. 100836-56-4](/img/structure/B27435.png)
dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride is a chemical compound with a complex structure that includes both carbamate and ester functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride typically involves the reaction of thymol with dimethylamine and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, the formation of intermediates, and the final deprotection to yield the target compound.
Industrial Production Methods
In industrial settings, the production of N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride include:
- Dimethylamine hydrochloride
- Diphenhydramine hydrochloride
- Promethazine hydrochloride
- Benzydamine hydrochloride
Uniqueness
What sets N-Methylcarbamic acid 6-(dimethylamino)thymyl ester hydrochloride apart from these similar compounds is its unique combination of functional groups and its specific applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
100836-56-4 |
|---|---|
Molekularformel |
C14H22N2O2.ClH |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
dimethyl-[6-methyl-2-(methylcarbamoyloxy)-3-propan-2-ylphenyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-9(2)11-8-7-10(3)12(16(5)6)13(11)18-14(17)15-4;/h7-9H,1-6H3,(H,15,17);1H |
InChI-Schlüssel |
LIVYPQDNJYBCLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)[NH+](C)C.[Cl-] |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)[NH+](C)C.[Cl-] |
Synonyme |
SB-26 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















